Bienvenue dans la boutique en ligne BenchChem!

SR9009

Nuclear receptor profiling Off-target selectivity Gal4-UAS luciferase panel

SR9009 (Stenabolic; REV-ERB Agonist II) is a synthetic pyrrolidinecarbamate that functions as a dual REV-ERBα/β nuclear receptor agonist, increasing constitutive repression of circadian and metabolic target genes. Reported IC50 values are 670 nM for REV-ERBα and 800 nM for REV-ERBβ in Gal4-REV-ERB cotransfection assays in HEK293 cells.

Molecular Formula C20H24ClN3O4S
Molecular Weight 437.9 g/mol
CAS No. 1379686-30-2
Cat. No. B610982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSR9009
CAS1379686-30-2
SynonymsSR9009;  SR 9009;  SR-9009;  Stenabolic.
Molecular FormulaC20H24ClN3O4S
Molecular Weight437.9 g/mol
Structural Identifiers
SMILESCCOC(=O)N1CCC(C1)CN(CC2=CC=C(C=C2)Cl)CC3=CC=C(S3)[N+](=O)[O-]
InChIInChI=1S/C20H24ClN3O4S/c1-2-28-20(25)23-10-9-16(13-23)12-22(11-15-3-5-17(21)6-4-15)14-18-7-8-19(29-18)24(26)27/h3-8,16H,2,9-14H2,1H3
InChIKeyMMJJNHOIVCGAAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble to 100 mM in DMSO and to 100 mM in ethanol
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SR9009 (CAS 1379686-30-2) Procurement Guide: Key Comparator Profiles for REV-ERB Agonist Selection


SR9009 (Stenabolic; REV-ERB Agonist II) is a synthetic pyrrolidinecarbamate that functions as a dual REV-ERBα/β nuclear receptor agonist, increasing constitutive repression of circadian and metabolic target genes. Reported IC50 values are 670 nM for REV-ERBα and 800 nM for REV-ERBβ in Gal4-REV-ERB cotransfection assays in HEK293 cells [1]. It exhibits direct, reversible binding to REV-ERBα with a Kd of ~800 nM and demonstrates selectivity over a panel of 46 other nuclear receptors, a critical differentiation from earlier-generation ligands [1]. For procurement decisions, the closest comparators are the structural analog SR9011, the prototypical REV-ERB agonist GSK4112 (SR6452), and the newer analog LXH0225. Each possesses distinct selectivity, pharmacokinetic, and functional profiles relevant to experimental design.

Why SR9009 Cannot Be Substituted with Other REV-ERB Ligands: The Evidence for Non-Interchangeability


Substituting SR9009 with in-class REV-ERB agonists such as GSK4112 or the structural analog SR9011 introduces distinct pharmacological liabilities. GSK4112, comparably, exhibits an EC50 of ~2.3 µM in cell-based Bmal1 reporter assays and suffers from poor in vivo exposure, severely limiting its utility beyond acute in vitro experiments [1]. Conversely, while SR9011 closely mirrors SR9009 in dual-targeting, its IC50 profiles for REV-ERBα (790 nM) and REV-ERBβ (560 nM) are shifted compared to SR9009 . Furthermore, a growing body of evidence identifies significant, quantifiable REV-ERB-independent activities for SR9009—including activation of LXRα/FOXM1 pathways in prostate cancer and NRF2-mediated senescence suppression [2] [3]. These off-target contributions, absent or uncharacterized in comparators, mean that experimental outcomes cannot be assumed interchangeable, making compound-specific procurement decisions essential for data reproducibility.

SR9009 Quantitative Head-to-Head Evidence: Differentiators vs SR9011, GSK4112, and LXH0225


Nuclear Receptor Selectivity: SR9009 Shows No Significant Activity Across 46 Off-Target Receptors

In a Gal4-UAS luciferase cotransfection specificity panel covering 46 nuclear receptors, SR9009 exhibited no significant cross-reactivity, establishing it as a highly selective REV-ERB tool compound [1]. This breadth of selectivity profiling has not been reported for LXH0225, limiting conclusions about its target exclusivity.

Nuclear receptor profiling Off-target selectivity Gal4-UAS luciferase panel

SR9009 vs GSK4112: Dual REV-ERBα/β Targeting with 3-Fold Superior Cell-Based Potency

SR9009 achieves an IC50 of 710 nM in the full-length REV-ERBα Bmal1 luciferase reporter assay, reflecting potent suppression of the circadian promoter [1]. In contrast, the older agonist GSK4112 (SR6452) requires an EC50 of ~2.3 µM in the same type of cell-based Bmal1 reporter assay, representing approximately 3.2-fold weaker functional potency [1]. This difference in cell-based functional activity is significant for experimental design, where higher concentrations of GSK4112 may be required.

REV-ERB agonist Bmal1 reporter assay Potency comparison

SR9009 vs SR9011: Differentiated In Vivo Metabolic Profiles in Diet-Induced Obese Mice

In diet-induced obese (DIO) mice, SR9009 administered at 100 mg/kg i.p. b.i.d. for 30 days decreased fat mass and markedly improved dyslipidemia and hyperglycemia, evidenced by reduced plasma triglycerides and cholesterol [1]. SR9011 induces similar metabolic improvements but exhibits a shifted in vitro IC50 profile (REV-ERBα IC50 = 790 nM, REV-ERBβ IC50 = 560 nM) . The distinct IC50 ratio (SR9009: 670 nM α / 800 nM β vs SR9011: 790 nM α / 560 nM β) may confer differential subtype bias in tissues with varying REV-ERBα/β expression ratios, potentially influencing target engagement profiles in vivo.

Metabolic disease Obesity model In vivo pharmacology

REV-ERB-Independent Cardioprotection: SR9009 Retains Efficacy in Cardiac-Specific REV-ERBα/β Double Knockout Mice

SR9009 ameliorates heart remodeling and preserves cardiac function in the transverse aortic constriction (TAC) pressure overload model [1]. Crucially, this cardioprotective effect is fully retained in mice with cardiomyocyte-specific REV-ERBα/β double knockout (cDKO), demonstrating that the effect does not require cardiac REV-ERB [1]. Additionally, anti-phasic SR9009 administration—at time points corresponding to peak or trough REV-ERB expression—produces equivalent protection, further supporting REV-ERB-independent mechanisms [1]. No comparable REV-ERB-independent cardioprotection data exist for SR9011, GSK4112, or LXH0225, making this a unique, documented feature of SR9009 with implications for cardiac injury studies.

Cardioprotection REV-ERB-independent Transverse aortic constriction

Exercise Capacity Enhancement: SR9009 Increases Running Time and Distance by 50% in Mice

SR9009 administration in mice significantly enhances exercise capacity, with treated animals showing a 50% increase in both running time and distance relative to vehicle-treated controls, an effect attributed to increased mitochondrial content in skeletal muscle [1]. In a comparative study, synthetic SR9009 analogues 5m and 5p displayed stronger hypoglycemic activity than SR9009 in hyperlipidemic mice, but SR9009 remains the benchmark compound for exercise tolerance improvement [2]. Notably, the exercise enhancement phenotype has not been systematically characterized for GSK4112 or LXH0225, constraining their utility in metabolic endurance studies.

Exercise physiology Mitochondrial biogenesis Skeletal muscle endurance

Cancer Selectivity: SR9009 Lethal to Cancer Cells While Sparing Normal Cells Across Multiple Oncogenic Drivers

SR9009 and SR9011 are specifically lethal to cancer cells and oncogene-induced senescent cells, including melanocytic naevi, without affecting normal cell viability [1]. This anticancer activity is effective against multiple oncogenic drivers (HRAS, BRAF, PIK3CA, and others) and persists in the absence of p53 and under hypoxic conditions [1]. In a glioblastoma xenograft model, SR9009 impaired tumor growth and improved survival without causing overt toxicity in mice [1]. Although SR9011 shares this selectivity profile, the distinct IC50 subtype bias between SR9009 and SR9011 may result in differential therapeutic windows depending on the cancer type's autophagy and lipogenesis dependency [2]. GSK4112 lacks comparable in vivo anticancer efficacy data, making SR9009 and SR9011 the primary candidates for circadian oncology studies.

Cancer therapeutics Selective cytotoxicity Autophagy inhibition

SR9009 Recommended Application Scenarios Based on Quantitative Differentiation Evidence


Preclinical Cancer Chronotherapy: SR9009 in Glioblastoma and SCLC Models

For oncology researchers investigating circadian clock modulation as an anticancer strategy, SR9009 is the preferred REV-ERB agonist due to its well-characterized in vivo glioblastoma efficacy and its demonstrated lethality toward chemoresistant SCLC sublines (H69AR, H446DDP) via ATG5-mediated autophagy suppression [1]. Unlike GSK4112—which lacks robust in vivo anticancer data—SR9009 provides a validated translational framework [2].

Circadian Metabolic Regulation: Obesity and Dyslipidemia Studies

SR9009's ability to decrease fat mass and improve dyslipidemia and hyperglycemia in diet-induced obese mice after 30-day b.i.d. dosing (100 mg/kg i.p.) makes it the compound of choice for metabolic studies requiring prolonged in vivo circadian modulation [1]. Procurement of SR9009 rather than SR9011 may be warranted when the experimental design requires a specific α/β subtype potency ratio (670/800 nM for SR9009 vs 790/560 nM for SR9011) [2].

Exercise Physiology and Skeletal Muscle Mitochondrial Biogenesis

For studies measuring pharmacological enhancement of exercise capacity, SR9009 remains the only REV-ERB agonist with a quantified 50% improvement in running time and distance, an effect mechanistically linked to mitochondrial biogenesis in skeletal muscle [1]. Although newer analogs (5m, 5p) exhibit superior hypoglycemic activity, SR9009 remains the benchmark for integrative exercise performance readouts [2].

REV-ERB-Independent Cardioprotection and Fibrosis Research

In cardiac injury models (TAC, ischemia-reperfusion) and fibrosis studies, SR9009 is uniquely positioned because its cardioprotective and antifibrotic effects are partially or fully independent of cardiac REV-ERB, as demonstrated in cardiomyocyte-specific REV-ERBα/β double knockout mice [1]. This evidence compels procurement of SR9009 for experiments probing REV-ERB-independent cardioprotection or cardiac fibroblast activation pathways, since comparator ligands lack parallel genetic validation [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for SR9009

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.